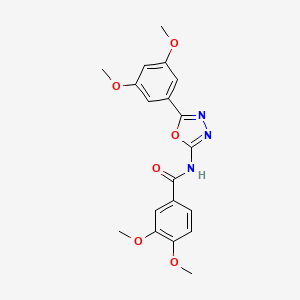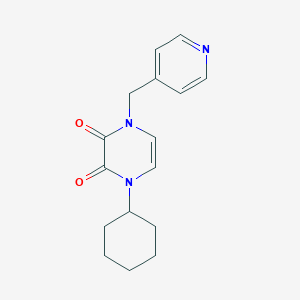
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains multiple methoxy groups (OCH3) and a benzamide group (C6H5CONH2) .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,3,4-oxadiazole ring, benzamide group, and methoxy groups. The 1,3,4-oxadiazole ring is known to participate in various chemical reactions . The benzamide group could potentially undergo hydrolysis, and the methoxy groups could be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar 1,3,4-oxadiazole ring and benzamide group could influence its solubility in different solvents. The methoxy groups could potentially increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide:
Anticancer Research
This compound has shown significant potential in anticancer research. It has been observed to induce apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. Additionally, it exhibits synergistic effects when combined with known anticancer agents, enhancing growth inhibition in drug-resistant cancer cells . This makes it a promising candidate for developing new cancer therapies.
Antimicrobial Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has been studied for its antimicrobial properties. Compounds containing the 1,3,4-oxadiazole moiety are known for their broad-spectrum antimicrobial activity, which includes antibacterial and antifungal effects. This compound could be used to develop new antimicrobial agents to combat resistant strains of bacteria and fungi .
Anti-inflammatory Applications
Research has indicated that this compound may possess anti-inflammatory properties. The presence of the oxadiazole ring is associated with the inhibition of pro-inflammatory cytokines and enzymes, which can help in reducing inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Neuroprotective Effects
Studies suggest that N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide may have neuroprotective effects. It can potentially protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound could be explored further for developing neuroprotective drugs .
Antioxidant Properties
The compound has been found to exhibit antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This is particularly important in preventing cellular damage and aging. Antioxidants are crucial in the development of therapies for diseases caused by oxidative stress, such as cardiovascular diseases and certain cancers .
Antiviral Research
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has potential applications in antiviral research. Compounds with the oxadiazole ring have been shown to inhibit the replication of various viruses. This compound could be investigated for its efficacy against viruses like HIV, influenza, and coronaviruses .
Eigenschaften
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-13-7-12(8-14(10-13)25-2)18-21-22-19(28-18)20-17(23)11-5-6-15(26-3)16(9-11)27-4/h5-10H,1-4H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEZEQMNICVHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2466134.png)

![3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2466136.png)

![5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2466138.png)
![N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2466139.png)

![2-(2-chloro-6-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2466143.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-N,N-dimethylamine](/img/structure/B2466146.png)
![8-butyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2466149.png)


![8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2466153.png)